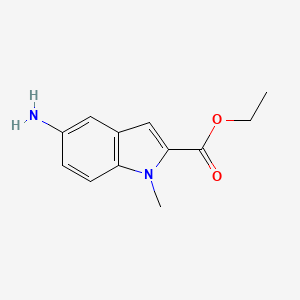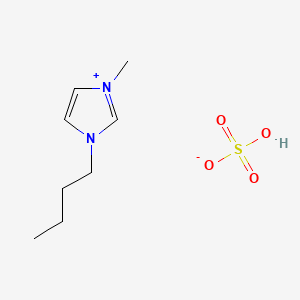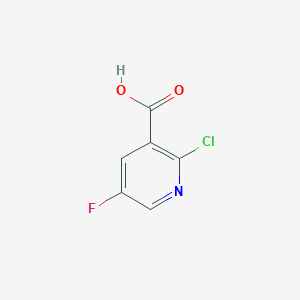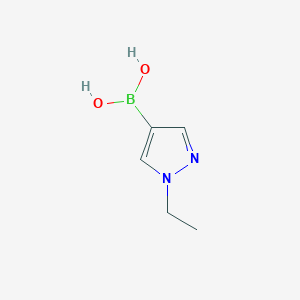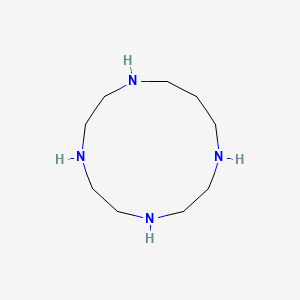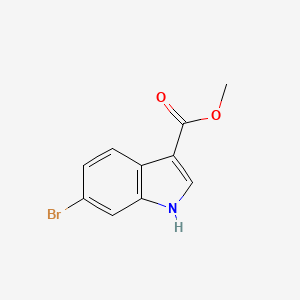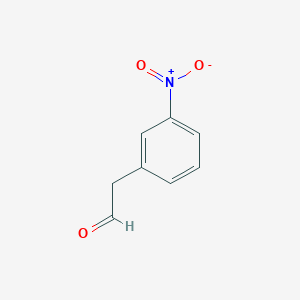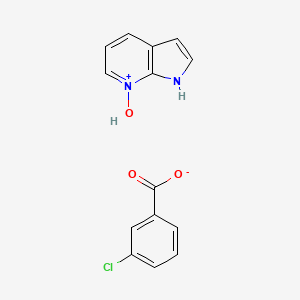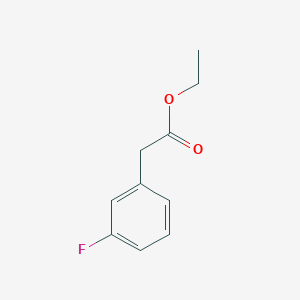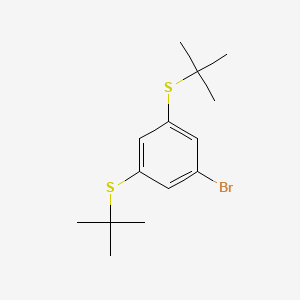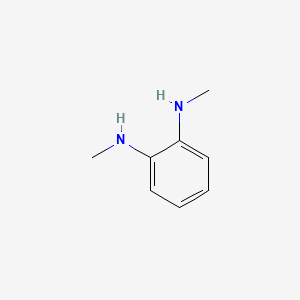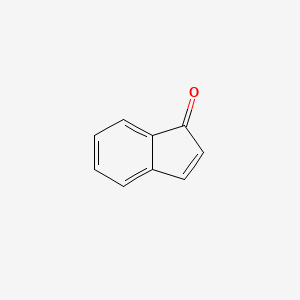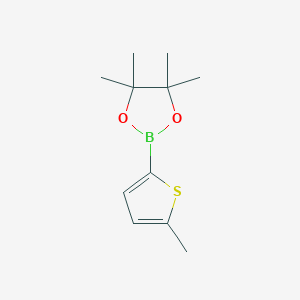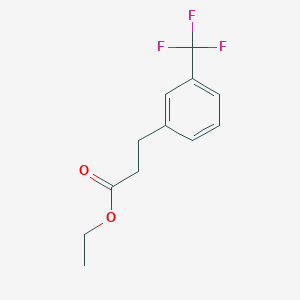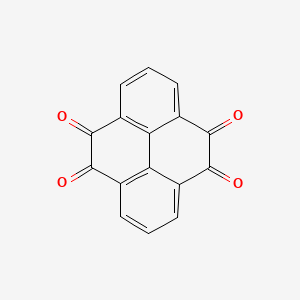
4,5,9,10-Pyrenetetrone
Vue d'ensemble
Description
4,5,9,10-Pyrenetetrone is a chemical compound with the molecular formula C16H6O4 . It has a molecular weight of 262.22 and is typically a solid at room temperature .
Synthesis Analysis
The synthesis of 4,5,9,10-Pyrenetetrone involves several steps. One method involves the oxidation of pyrene . Another method involves the use of toluene-4-sulfonic acid in a solvent-free environment . The reaction conditions include milling and the process is considered green chemistry .
Molecular Structure Analysis
The molecular structure of 4,5,9,10-Pyrenetetrone consists of a pyrene core with four carbonyl functional groups . The InChI key for this compound is FQVOWPCGHLYSLB-UHFFFAOYSA-N .
Chemical Reactions Analysis
4,5,9,10-Pyrenetetrone is involved in various chemical reactions. For instance, it can undergo a reversible one-electron reduction to generate a radical anion that combines with lithium ions . This property makes it a promising candidate for use in lithium-ion batteries .
Physical And Chemical Properties Analysis
4,5,9,10-Pyrenetetrone is a solid at room temperature . It has a molecular weight of 262.22 and its InChI key is FQVOWPCGHLYSLB-UHFFFAOYSA-N .
Applications De Recherche Scientifique
1. Application in Li-Ion Batteries
- Summary of Application: Pyrene-4,5,9,10-Tetraone-Based Covalent Organic Frameworks (PT-COFs) are used as electrode materials for Li-ion batteries . They are designed to increase conductivity and the concentration of redox-active groups, which improves the specific capacities of COF-based electrodes .
- Methods of Application: A series of PT-COF and carbon nanotube (CNT) composites were designed to address the challenges of improving the specific capacities of COF-based electrodes .
- Results or Outcomes: Among the composites, PT-COF50 achieved a capacity of up to 280 mAh g−1 as normalized to the active COF material at a current density of 200 mA g−1, which is the highest capacity reported for a COF-based composite cathode electrode to date . PT-COF50 also exhibited excellent rate performance, delivering a capacity of 229 mAh g−1 at 5000 mA g−1 (18.5C) .
2. Application in Rechargeable Aqueous Zinc-Ion Batteries
- Summary of Application: Pyrene-4,5,9,10-tetraone (PTO), with a high theoretical capacity of 408 mAh·g −1, is a promising candidate for rechargeable aqueous zinc-ion batteries (RAZIBs) .
- Methods of Application: The application of PTO in RAZIBs involves the use of its zincated products during the discharge process .
- Results or Outcomes: The zincated products of PTO suffer from high solubility in electrolytes, which is a challenge that needs to be addressed .
3. Application as an Electrocatalyst for Oxygen Reduction Reaction
- Summary of Application: A novel porous and crystalline two-dimensional (2D) electrochemically active covalent organic framework (COF) based on orthoquinone units has been prepared as an innovative approach towards the development of organic cathode materials with multiple redox sites as an efficient electrocatalyst for the oxygen reduction reaction (ORR) .
- Methods of Application: The electrocatalytic application of this material towards ORR has been investigated without adding any metal or conductive supporting material and avoiding any additional carbonization step .
- Results or Outcomes: The enhanced crystallinity and porosity of the COF network play an important role in its superior performance as an electrocatalyst towards ORR .
4. Application in Lithium-Ion Batteries
- Summary of Application: The extended structure of Pyrene-4,5,9,10-Tetraone enables it to show a high reversible capacity in lithium-ion batteries .
- Methods of Application: The application involves the use of its extended structure .
- Results or Outcomes: PPh-PTO shows a high reversible capacity of 235 mA h g −1 at 0.1 A g −1, superior cycling abilities (95% capacity retention after 1400 cycles), and excellent rate performance (94 mA h g −1 at 2 A g −1) in lithium-ion batteries .
5. Application in High-Performance Secondary Batteries
- Summary of Application: Conjugated carbonyl electrode materials, such as Pyrene-4,5,9,10-Tetraone (PTO), have attracted attention due to their ability to store various cations, relatively high theoretical capacity, designability, and sustainability .
- Methods of Application: PTO, with four carbonyl functional groups, is used as an electrode material in secondary batteries .
- Results or Outcomes: The specific results or outcomes of this application are not detailed in the source .
6. Application in High-Capacity Lithium-Ion Batteries
- Summary of Application: The extended structure of Pyrene-4,5,9,10-Tetraone enables it to show a high reversible capacity in lithium-ion batteries .
- Methods of Application: The application involves the use of its extended structure .
- Results or Outcomes: PPh-PTO shows a high reversible capacity of 235 mA h g −1 at 0.1 A g −1 , superior cycling abilities (95% capacity retention after 1400 cycles ), and excellent rate performance (94 mA h g −1 at 2 A g −1 ) in lithium-ion batteries .
Propriétés
IUPAC Name |
pyrene-4,5,9,10-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6O4/c17-13-7-3-1-4-8-11(7)12-9(15(13)19)5-2-6-10(12)16(20)14(8)18/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVOWPCGHLYSLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)C(=O)C4=CC=CC(=C43)C(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40458809 | |
| Record name | 4,5,9,10-Pyrenetetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40458809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,9,10-Pyrenetetrone | |
CAS RN |
14727-71-0 | |
| Record name | 4,5,9,10-Pyrenetetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40458809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



